Superior Activity Against Acquired TRK Resistance Mutations (13 of 18 Mutations)
Zurletrectinib demonstrates superior in vitro activity against a broad panel of acquired TRK resistance mutations compared to both first-generation (larotrectinib) and other next-generation (selitrectinib, repotrectinib) TRK inhibitors. While displaying similar potency against wild-type TRK kinases, zurletrectinib was more effective against 13 out of 18 clinically relevant resistance mutations tested [1].
| Evidence Dimension | Number of TRK resistance mutations effectively inhibited (in vitro cell-based assays) |
|---|---|
| Target Compound Data | Active against 13 of 18 mutations |
| Comparator Or Baseline | Larotrectinib, Selitrectinib, Repotrectinib |
| Quantified Difference | More active against most mutations (13 out of 18) compared to the comparator compounds |
| Conditions | In vitro cell viability and clonogenic assays on human primary and murine engineered NTRK fusion-positive TRK wild-type and mutant cell models |
Why This Matters
This broader mutation coverage directly addresses the primary failure mode of first-generation TRK inhibitors, making zurletrectinib a critical tool for studying and treating resistance-driven disease progression.
- [1] Roa, P., Foglizzo, V., Harada, G., Repetto, M., Kulick, A., de Stanchina, E., ... & Cocco, E. (2024). Zurletrectinib is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents. British Journal of Cancer. View Source
